(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with two fluorine atoms and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Research into boronic acid derivatives has shown potential in developing new pharmaceuticals, particularly in cancer treatment and enzyme inhibition.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the case of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid: This compound is similar but has only one fluorine atom on the benzodiazole ring.
(1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: This compound features an ethyl group and a different substitution pattern on the benzodiazole ring.
Uniqueness
The presence of two fluorine atoms in (6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid can enhance its reactivity and selectivity in certain chemical reactions. Additionally, the specific substitution pattern on the benzodiazole ring can influence the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
(6,7-difluoro-1-methylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2N2O2/c1-13-3-12-5-2-4(9(14)15)6(10)7(11)8(5)13/h2-3,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZVJPPMHATAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1F)F)N(C=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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